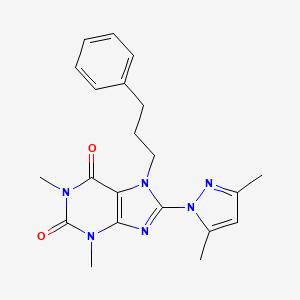![molecular formula C17H16N4O4S B2474966 6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1421489-88-4](/img/structure/B2474966.png)
6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Agents : Research conducted by A. Abu‐Hashem, S. Al-Hussain, & M. Zaki (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone. These compounds were found to have significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. Although the specific chemical was not mentioned, this research highlights the broader context of synthesizing new heterocyclic compounds for potential therapeutic uses.
Antimicrobial Screening : The synthesis and antimicrobial screening of a series of compounds, including thiazole ring-incorporating benzylidene derivatives, were explored by N. Desai, K. M. Rajpara, & V. V. Joshi (2013). These compounds showed promising inhibitory action against various bacterial and fungal strains, indicating their potential as therapeutic agents against microbial diseases.
Antibacterial Agents : Research on the synthesis and properties of azetidinylquinolones, as discussed by J. Frigola et al. (1995), provided insights into how the stereochemistry of such compounds affects their antibacterial activity and oral efficacy. This type of research is crucial for developing new antibiotics with enhanced activity and reduced side effects.
Properties
IUPAC Name |
6-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-20-14(22)7-6-11(19-20)16(23)21-8-10(9-21)25-17-18-15-12(24-2)4-3-5-13(15)26-17/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSEJVAZXUGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)
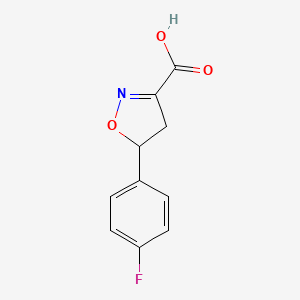
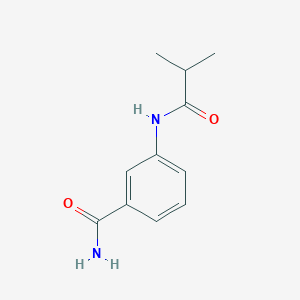
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)
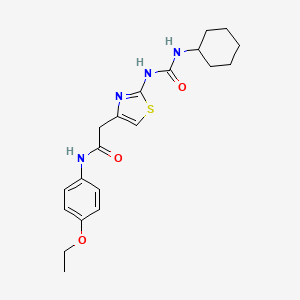
![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)
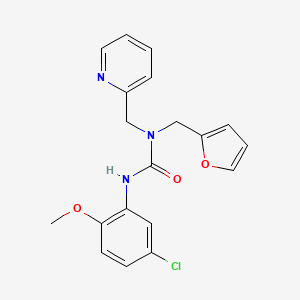
![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)

![(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2474895.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2474896.png)
![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)
![4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2474903.png)
